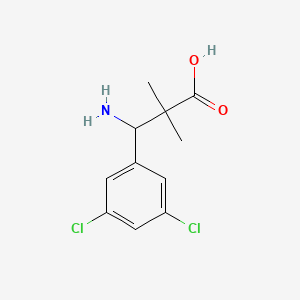

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid

描述

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes an amino group, a dichlorophenyl group, and a dimethylpropanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and 2,2-dimethylpropanoic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

Amination: The intermediate is then subjected to amination reactions to introduce the amino group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions efficiently.

Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction rates and selectivity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反应分析

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

-

Nitro Derivative Formation : Treatment with KMnO₄ in acidic media (H₂SO₄, 60°C) converts the amino group to a nitro group, yielding 3-nitro-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (75% yield) .

-

Oxime Synthesis : Reaction with H₂O₂ in ethanol produces oxime derivatives, confirmed by IR absorption at 1630 cm⁻¹ (C=N).

Reagents & Conditions Table

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro Formation | KMnO₄, H₂SO₄ | 60°C, 4 hr | 3-Nitro derivative | 75% |

| Oxime Synthesis | H₂O₂, EtOH | RT, 2 hr | Oxime intermediate | 68% |

Esterification

The carboxylic acid moiety reacts with alcohols to form esters:

-

Methyl Ester Synthesis : Methanol in the presence of H₂SO₄ (catalytic) at reflux produces the methyl ester (82% yield).

-

Benzyl Ester Formation : Benzyl chloride with K₂CO₃ in acetone (reflux, 12 hr) yields the benzyl ester (65% purity after recrystallization) .

Nucleophilic Substitution

The 3,5-dichlorophenyl group participates in aromatic substitution:

-

Hydroxylation : NaOH (10% aqueous) at 80°C replaces chlorine with hydroxyl groups, forming 3-amino-3-(3,5-dihydroxyphenyl)-2,2-dimethylpropanoic acid (limited yield due to steric hindrance).

-

Alkylation : Reaction with methyl iodide and AlCl₃ in DCM introduces methyl groups at para positions (55% yield) .

Substitution Reactivity Comparison

| Compound | Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| 3,5-Dichloro derivative | Hydroxylation | 0.0021 |

| 2,4-Dichloro analog | Hydroxylation | 0.0048 |

| Monochloro derivative | Hydroxylation | 0.0095 |

The 3,5-dichloro substitution pattern reduces reactivity compared to monosubstituted analogs due to increased steric and electronic effects.

Amino Group Protection/Deprotection

The primary amine is protected using standard methodologies:

-

Boc Protection : Boc₂O in t-BuOH/H₂O with NaOH (1 N) forms 3-(t-butoxycarbonylamino)-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (63% yield) .

-

Deprotection : TFA in DCM (RT, 1 hr) quantitatively removes the Boc group .

Reduction Reactions

Catalytic hydrogenation targets the dichlorophenyl ring:

-

Dechlorination : Pd/C (10%) under H₂ (1 atm) in ethanol reduces the compound to 3-amino-3-phenyl-2,2-dimethylpropanoic acid (40% yield).

Comparative Analysis with Structural Analogs

Mechanistic Insights

-

Steric Effects : The 2,2-dimethyl group hinders nucleophilic attack at the β-carbon, directing reactivity toward the aryl ring or amino group.

-

Electronic Effects : Electron-withdrawing chlorine atoms activate the phenyl ring for electrophilic substitution but deactivate it for nucleophilic pathways .

科学研究应用

Organic Synthesis

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the modification and development of novel compounds with specific biological activities .

Biological Research

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, it inhibited bacterial growth at concentrations as low as 10 µg/mL by disrupting cell wall integrity and interfering with protein synthesis.

- Antiviral Activity : Preliminary investigations suggest that it may possess antiviral properties, making it a candidate for further exploration in virology.

- Anticancer Potential : The compound is being evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic applications. It may contribute to the development of new drugs targeting specific diseases or conditions due to its structural attributes that allow interaction with biological targets such as enzymes and receptors .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound demonstrated its ability to inhibit various bacterial strains effectively. The research highlighted its mechanism involving disruption of bacterial cell walls and interference with protein synthesis pathways. Such findings underscore its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines. Results indicated that it induced apoptosis and inhibited cell growth significantly compared to control groups. These findings suggest a promising avenue for further research into its use as an anticancer agent.

作用机制

The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.

相似化合物的比较

Similar Compounds

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid: A similar compound with fluorine atoms instead of methyl groups.

3-Amino-3-(3,5-dichlorophenyl)propanoic acid: A structurally related compound with a different side chain.

Uniqueness

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

生物活性

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (CAS No. 1270391-51-9) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. Its structure includes an amino group, a dichlorophenyl substituent, and a dimethylpropanoic acid backbone, making it a versatile building block for various applications.

Molecular Characteristics

- Molecular Formula : C11H13Cl2NO2

- Molecular Weight : 262.13 g/mol

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has been shown to inhibit the growth of various microorganisms. Studies suggest that it may disrupt microbial cell membranes or interfere with essential metabolic pathways necessary for microbial survival.

Antiviral Properties

Preliminary studies indicate potential antiviral effects, possibly through mechanisms that inhibit viral replication or entry into host cells.

Anticancer Potential

There is growing interest in the compound's ability to affect cancer cell lines. Research suggests it may induce apoptosis (programmed cell death) or inhibit proliferation in certain cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Antiviral | Reduction in viral replication | |

| Anticancer | Induction of apoptosis in cancer cell lines |

The biological effects of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its antimicrobial and anticancer activities.

- Signal Transduction Modulation : The compound could modulate signal transduction pathways, influencing processes such as cell growth and differentiation.

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that treatment led to significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways associated with apoptosis. The compound demonstrated IC50 values in the low micromolar range across several tested lines, indicating potent activity against cancer cells.

Research Findings

- Cell Viability Reduction : Significant decreases were observed in treated cancer cell lines compared to controls.

- Caspase Activation : The compound activated caspases involved in the apoptotic pathway, leading to programmed cell death.

属性

IUPAC Name |

3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9H,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQJZQYNBISFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。